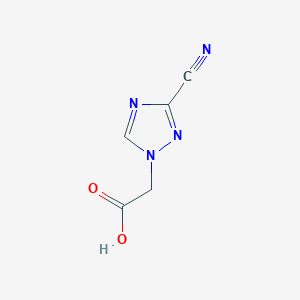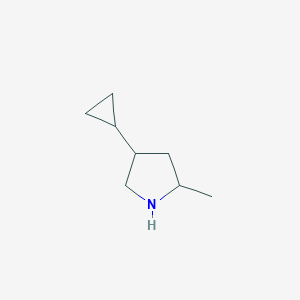
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid
Übersicht
Beschreibung
“2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid” is a derivative of 3-Cyano-1,2,4-triazole . It is a triazole-based compound with the molecular formula C5H5N5O2. This compound is a white solid with a high melting point of around 290-295°C.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, which could be similar to the synthesis of the requested compound, has been reported . This process features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds, including “2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid”, consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole compounds are diverse and complex . For instance, the Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid” include a high melting point of around 290-295°C. The compound is a white solid. More detailed properties such as density, boiling point, and others can be found in the ChemSpider database .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1,2,3-Triazoles are used in medicinal chemistry . They have been used in the synthesis of compounds with potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . They have also shown GABA A allosteric modulating activity .
Fluorescent Probes
1,2,3-Triazoles have been used as fluorescent probes . They can be used to detect or measure the presence of other substances.
Structural Units of Polymers
1,2,3-Triazoles have been used as structural units of polymers . They have been incorporated into polymers for use in solar cells .
Agrochemicals
Some 1,2,4-triazol derivatives could be applied as new agrochemicals . They function as root growth stimulants, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling primary root development .
Therapeutic Applications
Both the 1,2,3- and 1,2,4-triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
Anticancer Agents
1,2,4-Triazole derivatives have been synthesized and evaluated as promising anticancer agents . For example, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones have shown promising cytotoxic activity against various cancer cell lines .
Antimicrobial Agents
1,2,3-Triazole derivatives have shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . They have also been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Antiviral Agents
1,2,3-Triazole derivatives have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
Inhibitors of Cytochrome P450 14α-demethylase (CYP51)
1,2,3-Triazole derivatives have been used as inhibitors of cytochrome P450 14α-demethylase (CYP51) .
Agrochemicals
1,2,4-Triazole derivatives could be applied as new agrochemicals . They function as root growth stimulants, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling primary root development .
Antifungal Agents
1,2,3-Triazole derivatives have shown antifungal activity . They have been used to synthesize compounds that exhibited antifungal activity .
Antimicrobial Agents
1,2,3-Triazole derivatives have shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . They have also been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Antagonists of Monoacylglycerol Lipase
(1H-1,2,3-Triazol-1-yl)acetic acids have been used to synthesize compounds that are antagonists of monoacylglycerol lipase .
Agonists and Antagonists of Sphingosine-1-Phosphate Receptors
(1H-1,2,3-Triazol-1-yl)acetic acids have been used to synthesize compounds that are agonists and antagonists of sphingosine-1-phosphate receptors .
Inhibitors of Stearoyl-Coenzyme Delta-9
(1H-1,2,3-Triazol-1-yl)acetic acids have been used to synthesize compounds that are inhibitors of stearoyl-coenzyme delta-9 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c6-1-4-7-3-9(8-4)2-5(10)11/h3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPPDHULQMPMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid | |
CAS RN |
1247628-40-5 | |
| Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Oxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B1427191.png)

![[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1427194.png)
![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one](/img/structure/B1427195.png)








